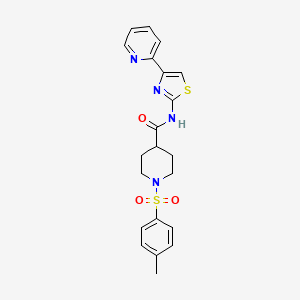

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Description

This compound features a thiazole core substituted at the 4-position with a pyridin-2-yl group and at the 2-position with a carboxamide-linked tosylpiperidine moiety.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-15-5-7-17(8-6-15)30(27,28)25-12-9-16(10-13-25)20(26)24-21-23-19(14-29-21)18-4-2-3-11-22-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPLFYFZZOMQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the tosylation of the piperidine nitrogen to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine .

Scientific Research Applications

Scientific Research Applications

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several notable applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating various diseases, including bacterial infections and cancers .

Research indicates that derivatives of this compound may inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which play critical roles in regulating the cell cycle. This mechanism suggests potential applications in cancer therapy, particularly in inhibiting specific CDK activities associated with tumor growth .

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials and as a catalyst in certain chemical reactions, showcasing its versatility beyond medicinal uses.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against leukemia cells, highlighting the compound's potential as a treatment option for hematological malignancies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound, assessing its effectiveness against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Scaffold and Substitution Patterns

Target Compound :

- Thiazole core : 4-(pyridin-2-yl) substitution; 2-carboxamide linkage to a tosylpiperidine group.

- Key features : Tosyl group enhances lipophilicity; piperidine introduces sp³-hybridized carbons for 3D diversity.

Analog 1 : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ()

Analog 2 : N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ()

2.4. Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | ~480 g/mol (estimated) | ~275 g/mol | ~410 g/mol |

| LogP | ~2.5 (predicted) | ~1.8 | ~1.2 |

| Hydrogen Bond Acceptors | 7 | 5 | 6 |

Note: Predicted values based on structural analogs.

Therapeutic Potential and Competitive Landscape

- Kinase Inhibition : Thiazole-carboxamide analogs (e.g., ) are frequently explored in oncology. The target compound’s tosylpiperidine group may confer selectivity for tyrosine kinases over serine/threonine kinases .

- Cardioprotection : highlights thiazole-hydrazine derivatives as superior to Levocarnitine in reducing hypoxic damage, suggesting divergent therapeutic applications compared to carboxamide-focused compounds .

- Patent Landscape : and disclose thiazole-pyridine hybrids as therapeutic candidates, emphasizing the commercial interest in this scaffold. However, the target compound’s tosylpiperidine substitution is absent in these patents, indicating a unique IP position .

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications, particularly focusing on its role in inhibiting specific enzymes and its effects on cellular mechanisms.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyridine ring, a thiazole moiety, and a tosylpiperidine structure, which contribute to its biological activity.

Biological Activity Overview

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, with IC50 values indicating their potency .

- Research indicates that derivatives of thiazole and pyridine exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation, suggesting potential applications in cancer therapy .

- Cellular Effects :

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the synthesis and evaluation of thiazole derivatives, compounds similar to this compound were shown to inhibit AChE significantly. The most potent derivative exhibited an IC50 value of 2.7 µM, highlighting the compound's potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Potassium Channel Activation

Another study identified related compounds as potent activators of the KCNQ1 potassium channel. The research indicated that these compounds could enhance cardiac repolarization and reduce arrhythmic events, providing a novel approach to cardiac therapy .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and pyridine intermediates. A common approach is coupling a thiazole-2-amine derivative with a tosyl-protected piperidine-4-carboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in solvents such as dimethylformamide (DMF). Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical methods are critical for confirming the compound’s structural integrity?

Key techniques include:

- 1H/13C NMR : To verify proton and carbon environments, particularly aromatic signals from the pyridine and thiazole rings, and aliphatic peaks from the piperidine moiety .

- HPLC : To assess purity (>98% is typical for research-grade material) .

- Mass spectrometry (MS) : For molecular weight confirmation (e.g., m/z = [M+H]+) .

Q. How is the compound typically screened for initial biological activity?

In vitro assays are used to evaluate interactions with targets like kinases or receptors. For example, enzymatic inhibition assays (e.g., CDK7 inhibition) or cytotoxicity screens (e.g., IC50 values in cancer cell lines) are performed. Dose-response curves and controls (e.g., staurosporine for kinase assays) ensure reliability .

Advanced Research Questions

Q. How can researchers optimize low yields during the amide coupling step?

Low yields (e.g., 6–39% in similar compounds) often arise from suboptimal reaction conditions. Strategies include:

- Solvent optimization : Replacing DMF with dichloromethane (DCM) or tetrahydrofuran (THF) to reduce side reactions .

- Catalyst screening : Testing additives like 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .

- Stoichiometry adjustments : Increasing the molar ratio of carbodiimide coupling agents to 1.5–2.0 equivalents .

Q. How should conflicting biological activity data across studies be resolved?

Contradictions (e.g., varying IC50 values in kinase assays) may stem from:

- Assay variability : Validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

- Compound purity : Re-characterize batches via HPLC and NMR to exclude impurities .

- Cellular context : Test in multiple cell lines to account for off-target effects .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

SAR focuses on modifying key regions:

- Thiazole ring : Introduce substituents (e.g., methyl, chloro) to enhance target binding .

- Piperidine-tosyl group : Replace the tosyl group with alternative sulfonamides to modulate solubility and selectivity .

- Pyridine moiety : Explore bioisosteres (e.g., pyrimidine) to improve metabolic stability .

Q. What computational methods support target identification and mechanism analysis?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with kinases like CDK7. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. Free energy calculations (e.g., MM-PBSA) quantify interaction strengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.